An In-depth Technical Guide to 9-Acridinecarboxaldehyde: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 9-Acridinecarboxaldehyde: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 9-Acridinecarboxaldehyde. A significant focus is placed on its biological activities, including its roles as an anticancer and antibacterial agent. This document synthesizes key data into structured tables, outlines detailed experimental protocols, and presents visual diagrams of relevant chemical reactions and biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Identification
9-Acridinecarboxaldehyde is an aromatic heterocyclic compound characterized by an aldehyde group at the 9-position of the acridine tricycle. This substitution is crucial for its chemical reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | acridine-9-carbaldehyde[1] |
| CAS Number | 885-23-4[1] |
| Molecular Formula | C₁₄H₉NO[1] |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O[1] |
| InChI | InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H[1] |
Physicochemical Properties
The physicochemical properties of 9-Acridinecarboxaldehyde are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 207.23 g/mol | [1] |
| Melting Point | 144-149 °C | |
| Boiling Point (Predicted) | 416.4 ± 18.0 °C | |
| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |
| pKa | 4.38 ± 0.04 | [2] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Synthesis and Purification
Several synthetic routes can be employed for the preparation of 9-Acridinecarboxaldehyde. The choice of method may depend on the availability of starting materials and the desired scale of synthesis.
Synthetic Protocols
Method 1: Vilsmeier-Haack Reaction of Anthracene
The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic compounds like anthracene.[1]
Caption: Vilsmeier-Haack formylation of anthracene.
Experimental Protocol:
-
In a round-bottom flask, cool a solution of N-methylformanilide in a suitable solvent (e.g., o-dichlorobenzene) to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature.
-
Add anthracene to the mixture and stir at room temperature, then heat to reflux for several hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
Method 2: Oxidation of 9-Methylacridine
Oxidation of the methyl group of 9-methylacridine offers another route to the desired aldehyde.
Caption: Oxidation of 9-methylacridine.
Experimental Protocol:
-
Dissolve 9-methylacridine in a suitable solvent such as dioxane or acetic acid.
-
Add a selective oxidizing agent, for example, selenium dioxide (SeO₂).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove selenium metal.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Purification
Recrystallization: The crude 9-Acridinecarboxaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, treat the hot solution with activated charcoal.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[3][4]
Column Chromatography: For higher purity, column chromatography on silica gel can be employed.
Experimental Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of 9-Acridinecarboxaldehyde.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm; Aldehyde proton as a singlet around 10-11 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm; Aldehyde carbonyl carbon around 190 ppm. |
| FT-IR (KBr) | C=O stretching of the aldehyde group around 1680-1700 cm⁻¹; Aromatic C-H stretching above 3000 cm⁻¹; C=C and C=N stretching in the fingerprint region. |
| UV-Vis (Ethanol) | Multiple absorption bands characteristic of the acridine chromophore, typically in the range of 250-450 nm.[7] |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used, requiring a larger number of scans due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.[8][9][10][11]
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A detailed protocol for the analysis of 9-Acridinecarboxaldehyde in aqueous media has been described.[12]
-
HPLC Conditions: Macherey Nagel 125/3.0 Nucleodur C18 PAH 3 µm column; isocratic eluent of 40% 1 mM ammonium acetate and 60% acetonitrile; flow rate of 0.4 ml/min.[12]
-
MS Conditions: ESI-head in positive mode; source temperature of 350°C; gas flow of 10 L/min; nebulizer pressure of 35 psi; capillary voltage of 4000 V.[12]
Biological Activity and Mechanisms of Action
9-Acridinecarboxaldehyde has garnered significant interest due to its potential as a bioactive compound, particularly in the fields of oncology and microbiology.[13]
Anticancer Activity
Acridine derivatives are known to exhibit potent anticancer properties, primarily through their ability to interact with DNA and inhibit key cellular enzymes.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
One of the primary mechanisms of action for many acridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[14][15][16][17][18] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which in turn triggers the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by Topoisomerase II inhibition.
Experimental Protocol: Topoisomerase II Inhibition Assay
-
Prepare reaction mixtures containing supercoiled plasmid DNA, human topoisomerase IIα, and varying concentrations of 9-Acridinecarboxaldehyde in an appropriate assay buffer.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will be observed as a decrease in the formation of relaxed DNA from the supercoiled substrate.
Antibacterial Activity
Acridine derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves targeting essential cellular processes.
Mechanism of Action: DNA Gyrase Inhibition
Similar to their effect on eukaryotic topoisomerases, acridines can inhibit bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription.[19][20][21][22][23] Inhibition of DNA gyrase leads to the disruption of DNA topology, ultimately resulting in bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Set up reaction mixtures containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and different concentrations of 9-Acridinecarboxaldehyde in a suitable reaction buffer.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding a stop buffer containing SDS and EDTA.
-
Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase will be indicated by a decrease in the amount of supercoiled DNA.
Conclusion
9-Acridinecarboxaldehyde is a versatile molecule with significant potential in medicinal chemistry. Its well-defined chemical structure and properties, coupled with established synthetic and analytical methods, make it an accessible compound for further research. The primary biological activities of 9-Acridinecarboxaldehyde and its derivatives as anticancer and antibacterial agents are attributed to their ability to interact with DNA and inhibit essential enzymes like topoisomerases and DNA gyrase. This technical guide provides a solid foundation for researchers aiming to explore the full therapeutic potential of this promising scaffold. Further investigations into its specific molecular targets and signaling pathways will be crucial for the development of novel and effective therapeutic agents.
References
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- 14. Topoisomerase II mediated DNA lesions induced by acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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